N-[[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl]-6-fluoro-N-methylpyridine-3-carboxamide
Description
N-[[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl]-6-fluoro-N-methylpyridine-3-carboxamide (hereafter referred to as the "target compound") is a synthetic small molecule featuring a 1,2,4-oxadiazole core substituted at position 3 with a 1-ethoxyethyl group. The oxadiazole ring is linked via a methylene bridge to a 6-fluoro-N-methylpyridine-3-carboxamide moiety.
The 1-ethoxyethyl substituent introduces both lipophilic and ether-based solubility-enhancing properties, while the 6-fluoro group on the pyridine ring likely influences electronic effects and binding interactions. The N-methylation of the carboxamide may reduce metabolic susceptibility compared to primary amides.
Properties
IUPAC Name |
N-[[3-(1-ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl]-6-fluoro-N-methylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN4O3/c1-4-21-9(2)13-17-12(22-18-13)8-19(3)14(20)10-5-6-11(15)16-7-10/h5-7,9H,4,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQZXHJWPDZBYNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)C1=NOC(=N1)CN(C)C(=O)C2=CN=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl]-6-fluoro-N-methylpyridine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C12H16FN3O2
- Molecular Weight : 253.28 g/mol
- IUPAC Name : this compound
The compound features an oxadiazole ring, a pyridine moiety, and a fluorine atom, which may contribute to its biological properties.
The mechanism of action for this compound is not fully elucidated; however, preliminary studies suggest interactions with specific enzymes and receptors involved in cellular signaling pathways. The presence of the oxadiazole ring is known to enhance bioactivity by acting as a bioisostere for carboxylic acids, potentially modulating enzyme activity or receptor binding.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance:
- Case Study : A compound structurally related to this compound demonstrated cytotoxic effects against various cancer cell lines in vitro. The MTT assay revealed growth inhibition percentages exceeding 70% at concentrations as low as 10 µM .
- Mechanistic Insights : It was found that these compounds induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression .
Antimicrobial Activity
The compound's potential antimicrobial properties have also been explored:
- Antibacterial Studies : Compounds containing oxadiazole rings have shown activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values ranged from 100 to 500 µg/mL .
- Fungal Inhibition : In preliminary assays, compounds similar to this compound exhibited fungicidal activity against Candida albicans and Aspergillus niger, suggesting broad-spectrum antimicrobial potential .
Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | Concentration (µM) | Effect (%) |
|---|---|---|---|
| Anticancer | Various Cancer Cell Lines | 10 | >70 |
| Antibacterial | Staphylococcus aureus | 100 | Inhibited |
| Antifungal | Candida albicans | 50 | Inhibited |
Comparison with Similar Compounds
Oxadiazole-Containing TRPA1/TRPV1 Antagonists
Compounds reported in share the 1,2,4-oxadiazole scaffold but differ in substituents and appended pharmacophores. For example:
Key Differences :
- The target compound’s 1-ethoxyethyl group is less aromatic and more flexible than the rigid, planar substituents in Compounds 46–51. This may enhance solubility but reduce π-π stacking interactions critical for receptor binding.
- The absence of a benzoimidazolone ring in the target compound suggests divergent biological targets or mechanisms compared to TRPA1/TRPV1 antagonists.
CB2-Selective Oxadiazolyl-Propionamides
highlights oxadiazole derivatives such as Compound 6b , which contains a 6-fluoropyridin-3-yl group at position 3 of the oxadiazole, linked to a carbazol-3-yl-propanamide .
Key Differences :
- Linker Chemistry: The target compound uses a methylene bridge and carboxamide, whereas Compound 6b employs a propionamide linker.
Fluorinated and Heterocyclic Analogues
lists compounds like 898491-00-4 , which contains a 5-bromo-2-(ethylsulfanyl)pyrimidine-carboxamide linked to an oxadiazole . While structurally distinct, the ethylsulfanyl group shares lipophilic properties with the target’s ethoxyethyl substituent.
Key Differences :
- The target’s ethoxyethyl group provides ether oxygen for hydrogen bonding, absent in sulfur-based substituents.
- Fluorine in the pyridine (target) vs. bromine in 898491-00-4 alters electronic effects and steric demands.
Critical Analysis of Substituent Effects
- 1-Ethoxyethyl Group : Enhances solubility compared to aromatic substituents (e.g., chlorophenethyl in Compound 46) but may reduce receptor affinity due to decreased rigidity .
- 6-Fluoro Pyridine : Similar to Compound 6b, this group likely increases electronegativity, improving interactions with polar residues in target proteins .
Preparation Methods
Fluorination and Carboxamide Formation
The 6-fluoro-pyridine-3-carboxylic acid precursor is typically synthesized via directed ortho-metalation or halogen-exchange reactions. For instance, 6-fluoro-pyridine-3-carbonyl chloride can be prepared by treating 6-fluoro-pyridine-3-carboxylic acid with thionyl chloride (SOCl₂) under reflux in anhydrous toluene. Subsequent reaction with methylamine in the presence of potassium carbonate (K₂CO₃) yields 6-fluoro-N-methylpyridine-3-carboxamide :
$$
\text{6-Fluoro-pyridine-3-carboxylic acid} \xrightarrow{\text{SOCl}2, \Delta} \text{6-Fluoro-pyridine-3-carbonyl chloride} \xrightarrow{\text{CH}3\text{NH}2, \text{K}2\text{CO}_3} \text{6-Fluoro-N-methylpyridine-3-carboxamide}
$$
Key parameters:
- Reaction temperature : 100–110°C for acyl chloride formation.
- Solvent : Dry toluene or dichloromethane (DCM) for moisture-sensitive steps.
- Yield : ~75–85% for carboxamide formation after recrystallization.
Construction of the 1,2,4-Oxadiazole Ring
Cyclization of Amidoximes with Activated Carboxylic Acid Derivatives
The 1,2,4-oxadiazole ring is commonly synthesized via cyclocondensation of amidoximes with acyl chlorides or esters. For the 3-(1-ethoxyethyl) substituent , the following route is proposed:
Synthesis of 1-ethoxyethylamidoxime :
Cyclization with activated carbonyl :
$$
\text{1-Ethoxyethylamidoxime} + \text{ClCH}2\text{COCl} \xrightarrow{\text{K}2\text{CO}_3, \text{DCM}} \text{3-(1-Ethoxyethyl)-1,2,4-oxadiazole-5-yl)methyl chloride}
$$
Coupling of Pyridine-Carboxamide and Oxadiazole Fragments
Nucleophilic Substitution at the Methylene Linker
The methylene bridge is established via alkylation of the pyridine-carboxamide’s methylamine nitrogen with the oxadiazole’s chloromethyl intermediate:
Preparation of chloromethyl-oxadiazole :
Alkylation reaction :
$$
\text{6-Fluoro-N-methylpyridine-3-carboxamide} + \text{ClCH}_2\text{-Oxadiazole} \xrightarrow{\text{NaH, DMF}} \text{Target Compound}
$$
Yield optimization :
- Excess chloromethyl-oxadiazole (1.2 eq) improves conversion to ~70%.
- Purification via silica gel chromatography (eluent: ethyl acetate/hexane 3:7).
Alternative Routes and Comparative Analysis
One-Pot Oxadiazole Formation on Pyridine Scaffold
An alternative approach involves constructing the oxadiazole ring directly on the pyridine intermediate:
Functionalize pyridine with cyanomethyl group :
Convert nitrile to amidoxime :
Cyclize with ethyl chloroacetate :
Advantages : Fewer isolation steps, higher overall yield (~65%).
Drawbacks : Requires stringent temperature control to avoid side reactions.
Critical Reaction Parameters and Troubleshooting
Solvent and Temperature Effects
Catalytic and Stoichiometric Considerations
- Palladium catalysts : Useful for Suzuki-Miyaura coupling if aryl halides are present.
- Base selection : NaH vs. K₂CO₃ affects reaction rate and byproduct formation.
Analytical Data and Characterization
Spectroscopic Confirmation
Purity and Yield Optimization
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| Acyl chloride formation | 92 | 98 |
| Carboxamide synthesis | 85 | 97 |
| Oxadiazole cyclization | 78 | 95 |
| Final alkylation | 70 | 96 |
Industrial-Scale Adaptations and Environmental Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
